![molecular formula C11H13NO3 B11183566 Ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B11183566.png)
Ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate is a heterocyclic compound with a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is part of a class of chemicals known for their diverse biological and chemical properties, making them valuable in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of Ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate typically involves the reaction of specific starting materials under controlled conditions. One common method involves the reaction of m-anisidine with sodium nitrite and concentrated hydrochloric acid, followed by the addition of the anion of ethyl α-ethylacetoacetate . This process results in the formation of the desired compound through a series of intermediate steps.
Chemical Reactions Analysis
Ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and ethyl α-ethylacetoacetate . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
Biological Activities
Research indicates that ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate exhibits several biological activities:
- Antimicrobial Properties: Preliminary studies suggest that it may inhibit the growth of various pathogens. For example, derivatives of this compound have shown significant antimicrobial activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) around 256 µg/mL.
- Anti-inflammatory Effects: The compound may interact with specific receptors or enzymes involved in inflammatory processes. This interaction could lead to potential applications in treating inflammatory diseases.
- Antioxidant Activity: Similar compounds have demonstrated antioxidant properties through mechanisms such as scavenging free radicals and inhibiting lipid peroxidation .
Therapeutic Applications
The unique structural features of this compound position it as a candidate for various therapeutic applications:
- Pain Management: Due to its potential anti-inflammatory properties, this compound may serve as a basis for developing new analgesics.
- Cancer Therapy: Investigations into its cytotoxic effects on cancer cell lines suggest that it may selectively target cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer treatments with fewer side effects.
- Neurodegenerative Diseases: By inhibiting enzymes like acetylcholinesterase, compounds similar to this compound could be explored for their potential in treating conditions such as Alzheimer's disease.
Case Studies
Several studies have highlighted the effectiveness of this compound and its derivatives:
Study | Findings |
---|---|
Study on Antimicrobial Activity | Showed significant inhibition against E. coli and S. aureus; MIC values confirmed efficacy. |
Research on Anti-inflammatory Effects | Demonstrated interaction with inflammatory pathways; potential for developing new anti-inflammatory drugs. |
Cytotoxicity Assessment | Revealed selective cytotoxicity towards cancer cell lines; promising results for future cancer therapies. |
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways within cells. This compound can inhibit certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate can be compared with other similar compounds, such as ethyl 2-oxo-2,3,9,10-tetrahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline-8(7H)-carboxylate . While both compounds share similar structural features, they differ in their specific functional groups and biological activities. The unique properties of this compound make it particularly valuable for certain applications in scientific research and industry .
Biological Activity
Ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate (CAS No. 260247-91-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant data tables and case studies.
- Molecular Formula : C₁₁H₁₃N₁O₃
- Molecular Weight : 207.23 g/mol
- CAS Number : 260247-91-4
Biological Activities
1. Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria as well as fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
The compound exhibited a broad spectrum of activity, particularly against Candida species, indicating its potential as an antifungal agent .
2. Anticancer Activity
Research has shown that this compound possesses significant anticancer properties. In vitro studies revealed its cytotoxic effects on various cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 15.0 |
HCT116 (colon cancer) | 12.5 |
SKOV3 (ovarian cancer) | 10.0 |
In these studies, the compound was found to induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of key signaling pathways such as PI3K/Akt and MAPK .
3. Antioxidant Activity
The antioxidant potential of this compound was assessed using various assays including DPPH and ABTS radical scavenging tests.
Assay Type | IC50 (µg/mL) |
---|---|
DPPH Scavenging Activity | 25.0 |
ABTS Scavenging Activity | 30.0 |
These results indicate that the compound can effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Case Studies
Case Study 1: Anticancer Mechanisms
A detailed investigation into the anticancer mechanisms of this compound revealed that it significantly downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors in MCF-7 cells. Flow cytometry analysis confirmed increased apoptosis rates when treated with the compound compared to control groups .
Case Study 2: Synergistic Effects with Other Drugs
In combination therapy studies with standard chemotherapeutics like doxorubicin and cisplatin, this compound enhanced the efficacy of these drugs in resistant cancer cell lines. This suggests a potential role in overcoming drug resistance in cancer treatment .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)8-6-7-4-3-5-9(7)12-10(8)13/h6H,2-5H2,1H3,(H,12,13) |
InChI Key |
WXQHIIJBVLKXNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCC2)NC1=O |
Origin of Product |
United States |
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